1-Chloro-3-ethoxy-5-methylbenzene
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Overview
Description
1-Chloro-3-ethoxy-5-methylbenzene is an organic compound with the molecular formula C9H11ClO It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, an ethoxy group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-3-ethoxy-5-methylbenzene can be synthesized through several methods. One common approach involves the electrophilic aromatic substitution reaction. In this method, benzene is first chlorinated to introduce the chlorine atom. Subsequently, the ethoxy and methyl groups are introduced through further substitution reactions. The reaction conditions typically involve the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) to facilitate the reactions .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for efficient production. Additionally, purification steps like distillation and recrystallization are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-ethoxy-5-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to remove the chlorine atom and form the corresponding ethoxy-methylbenzene.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium ethoxide (NaOEt) or sodium methoxide (NaOMe) in an appropriate solvent.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Ethoxy-methylbenzene.
Substitution: Various substituted benzene derivatives depending on the reagent used.
Scientific Research Applications
1-Chloro-3-ethoxy-5-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a model compound to understand the behavior of similar aromatic compounds in biological systems.
Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1-Chloro-3-ethoxy-5-methylbenzene in chemical reactions involves the interaction of its functional groups with reagents. For example, in electrophilic aromatic substitution, the chlorine atom acts as a directing group, influencing the position of incoming substituents on the benzene ring. The ethoxy and methyl groups also play a role in stabilizing reaction intermediates through electron-donating effects .
Comparison with Similar Compounds
1-Chloro-3-methoxy-5-methylbenzene: Similar structure but with a methoxy group instead of an ethoxy group.
1-Chloro-3-ethoxybenzene: Lacks the methyl group, making it less sterically hindered.
1-Chloro-4-ethoxy-2-methylbenzene: Different substitution pattern on the benzene ring.
Uniqueness: 1-Chloro-3-ethoxy-5-methylbenzene is unique due to the specific arrangement of its substituents, which influences its reactivity and the types of reactions it can undergo. The presence of both electron-donating (ethoxy and methyl) and electron-withdrawing (chlorine) groups creates a balance that can be exploited in various synthetic applications .
Properties
IUPAC Name |
1-chloro-3-ethoxy-5-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c1-3-11-9-5-7(2)4-8(10)6-9/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPXKIWMAGWXJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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